Sodium;(2R)-2-[(3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate Sodium;(2R)-2-[(3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate Nigericin sodium is a cationic ionophore that inhibits Golgi function and suppresses growth of gram positive bacteria. It also prevents viral activation and triggers activation of the NALP3 inflammasome.
Brand Name: Vulcanchem
CAS No.: 28643-80-3
VCID: VC0537212
InChI: InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1
SMILES: CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Molecular Formula: C40H67NaO11
Molecular Weight: 746.9 g/mol

Sodium;(2R)-2-[(3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate

CAS No.: 28643-80-3

Inhibitors

VCID: VC0537212

Molecular Formula: C40H67NaO11

Molecular Weight: 746.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sodium;(2R)-2-[(3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate - 28643-80-3

CAS No. 28643-80-3
Product Name Sodium;(2R)-2-[(3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Molecular Formula C40H67NaO11
Molecular Weight 746.9 g/mol
IUPAC Name sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Standard InChI InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1
Standard InChIKey MOYOTUKECQMGHE-PDEFJWSRSA-M
Isomeric SMILES C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)[O-])C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+]
SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Canonical SMILES CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Appearance Solid powder
Description Nigericin sodium is a cationic ionophore that inhibits Golgi function and suppresses growth of gram positive bacteria. It also prevents viral activation and triggers activation of the NALP3 inflammasome.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Nigericin sodium; Azalomycin M; Helixin C; Polyetherin A
Reference 1: Sturz GR, Phan TH, Mummalaneni S, Ren Z, DeSimone JA, Lyall V. The K+-H+ exchanger, nigericin, modulates taste cell pH and chorda tympani taste nerve responses to acidic stimuli. Chem Senses. 2011 May;36(4):375-88. doi: 10.1093/chemse/bjq146. Epub 2011 Jan 21. PubMed PMID: 21257734; PubMed Central PMCID: PMC3151661.
2: Bissinger R, Malik A, Bouguerra G, Zhou Y, Singh Y, Abbès S, Lang F. Triggering of Suicidal Erythrocyte Death by the Antibiotic Ionophore Nigericin. Basic Clin Pharmacol Toxicol. 2016 May;118(5):381-9. doi: 10.1111/bcpt.12503. Epub 2015 Nov 13. PubMed PMID: 26458067.
3: Rodríguez R, Sitges M. Nigericin-induced Na+/H+ and K+/H+ exchange in synaptosomes: effect on [3H]GABA release. Neurochem Res. 1996 Aug;21(8):889-95. PubMed PMID: 8895841.
4: Margolis LB, Novikova IIu, Rozovskaia IA, Skulachev VP. [The cytostatic action of the K+/H+ antiporter nigericin]. Vopr Onkol. 1990;36(8):952-6. Russian. PubMed PMID: 2219838.
5: Horiuchi M, Iwata S. Effect of nigericin on distribution of sodium, potassium and calcium ion in rabbit lens. Exp Eye Res. 1983 Nov;37(5):439-45. PubMed PMID: 6671472.
6: Bevensee MO, Bashi E, Boron WF. Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells. J Membr Biol. 1999 May 15;169(2):131-9. PubMed PMID: 10341035.
7: Prabhananda BS, Ugrankar MM. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies. Biochim Biophys Acta. 1991 Dec 9;1070(2):481-91. PubMed PMID: 1764460.
8: Antonenko YN, Rokitskaya TI, Huczyński A. Electrogenic and nonelectrogenic ion fluxes across lipid and mitochondrial membranes mediated by monensin and monensin ethyl ester. Biochim Biophys Acta. 2015 Apr;1848(4):995-1004. doi: 10.1016/j.bbamem.2015.01.005. Epub 2015 Jan 17. PubMed PMID: 25600660.
9: Alva R, Lugo JA, Arzt E, Cerbón J, Rivera BE, Toro M, Estrada S. Nigericin forms highly stable complexes with lithium and cesium. J Bioenerg Biomembr. 1992 Feb;24(1):125-9. PubMed PMID: 1506407.
10: Muñoz-Planillo R, Kuffa P, Martínez-Colón G, Smith BL, Rajendiran TM, Núñez G. K⁺ efflux is the common trigger of NLRP3 inflammasome activation by bacterial toxins and particulate matter. Immunity. 2013 Jun 27;38(6):1142-53. doi: 10.1016/j.immuni.2013.05.016. PubMed PMID: 23809161; PubMed Central PMCID: PMC3730833.
11: LaBelle EF, Lee SO. Solubilization and reconstitution of an amiloride-inhibited sodium transporter from rabbit kidney medulla. Biochemistry. 1982 May 25;21(11):2693-7. PubMed PMID: 7093216.
12: Asem EK, Tsang BK. Sodium-dependent intracellular pH regulation in granulosa cells of the domestic hen (Gallus domesticus). J Mol Endocrinol. 1988 Sep;1(2):95-103. PubMed PMID: 2855592.
13: Eddy AA. Sodium cotransport systems and the membrane potential difference. Ann N Y Acad Sci. 1985;456:51-62. Review. PubMed PMID: 2418734.
14: Parfenova H, Haffner J, Leffler CW. Phosphorylation-dependent stimulation of prostanoid synthesis by nigericin in cerebral endothelial cells. Am J Physiol. 1999 Oct;277(4 Pt 1):C728-38. PubMed PMID: 10516103.
15: Maier NK, Crown D, Liu J, Leppla SH, Moayeri M. Arsenic trioxide and other arsenical compounds inhibit the NLRP1, NLRP3, and NAIP5/NLRC4 inflammasomes. J Immunol. 2014 Jan 15;192(2):763-70. doi: 10.4049/jimmunol.1301434. Epub 2013 Dec 13. PubMed PMID: 24337744; PubMed Central PMCID: PMC3884817.
16: Patten GS, Leifert WR, Burnard SL, Head RJ, McMurchie EJ. Stimulation of human cheek cell Na+/H+ antiporter activity by saliva and salivary electrolytes: amplification by nigericin. Mol Cell Biochem. 1996 Jan 26;154(2):133-41. PubMed PMID: 8717427.
17: Pesti GM, Cervantes H, Bakalli RI, Bafundo KW, Garcia MN. Studies on semduramicin and nutritional responses: 3. Electrolyte balance. Poult Sci. 1999 Nov;78(11):1552-60. PubMed PMID: 10560828.
18: Fruth IA, Arrizabalaga G. Toxoplasma gondii: induction of egress by the potassium ionophore nigericin. Int J Parasitol. 2007 Dec;37(14):1559-67. Epub 2007 Jun 9. PubMed PMID: 17618633; PubMed Central PMCID: PMC2221775.
19: Tokuda H, Kaback HR. Sodium-dependent methyl 1-thio-beta-D-galactopyranoside transport in membrane vesicles isolated from Salmonella typhimurium. Biochemistry. 1977 May 17;16(10):2130-6. PubMed PMID: 16639.
20: Johnson E, Eddy AA. Effect of ouabain on amino acid uptake by mouse ascites-tumour cells in the presence of nigericin. Biochem J. 1985 Mar 15;226(3):773-9. PubMed PMID: 3985945; PubMed Central PMCID: PMC1144776.
PubChem Compound 16760591
Last Modified Nov 11 2021
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